An In-depth Technical Guide to 2,6-Dimethyl-2,5-heptadien-4-one (Phorone)
An In-depth Technical Guide to 2,6-Dimethyl-2,5-heptadien-4-one (Phorone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2,6-dimethyl-2,5-heptadien-4-one, commonly known as phorone. This α,β-unsaturated ketone is a well-known industrial solvent and a versatile intermediate in organic synthesis. This document collates its chemical and physical properties, spectroscopic data, and details on its synthesis and purification. Furthermore, it delves into the biological activities of phorone, primarily focusing on its role as a potent depletor of intracellular glutathione (B108866), a key player in cellular redox homeostasis. The guide also presents a putative signaling pathway illustrating the downstream consequences of phorone-induced glutathione depletion.
Chemical and Physical Properties
Phorone is a yellowish-green crystalline solid or a yellow liquid with a characteristic geranium-like odor.[1][2] It is a symmetrical molecule resulting from the condensation of three molecules of acetone (B3395972).[2]
Table 1: General and Physical Properties of 2,6-Dimethyl-2,5-heptadien-4-one
| Property | Value | Reference(s) |
| Chemical Names | 2,6-Dimethyl-2,5-heptadien-4-one, Phorone, Diisopropylidene acetone | [2][3] |
| CAS Number | 504-20-1 | [3] |
| Molecular Formula | C₉H₁₄O | [3] |
| Molecular Weight | 138.21 g/mol | [3] |
| Appearance | Yellowish-green prismatic crystals or yellow liquid | [1] |
| Melting Point | 23-26 °C | [3] |
| Boiling Point | 198-199 °C | [1] |
| Density | 0.885 g/mL at 25 °C | [1] |
| Flash Point | 79 °C | [1] |
| Vapor Pressure | 0.38 mmHg at 20 °C | [4] |
| Solubility | Soluble in ethanol (B145695) and ether; poorly soluble in water | [2][4] |
| Refractive Index | 1.497 at 20 °C | [5] |
Spectroscopic Data
The structural identification of 2,6-dimethyl-2,5-heptadien-4-one is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for 2,6-Dimethyl-2,5-heptadien-4-one
| Technique | Key Features and Observations |
| ¹H NMR | Signals corresponding to the methyl protons and the vinylic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, and methyl carbons. |
| Infrared (IR) | A strong absorption band characteristic of the α,β-unsaturated ketone carbonyl group. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation pattern. |
Experimental Protocols
Synthesis of 2,6-Dimethyl-2,5-heptadien-4-one via Aldol (B89426) Condensation
2,6-Dimethyl-2,5-heptadien-4-one is classically synthesized through the acid- or base-catalyzed self-condensation of three molecules of acetone.[2] The reaction proceeds via the formation of diacetone alcohol and then mesityl oxide as intermediates.[3]
General Procedure:
Workflow for Synthesis:
Caption: General workflow for the synthesis of 2,6-dimethyl-2,5-heptadien-4-one.
Purification by Recrystallization
Crude phorone can be purified by recrystallization from suitable solvents such as ethanol or ether.[2]
General Protocol:
-
Dissolve the crude phorone in a minimal amount of hot ethanol (or ether).
-
If there are insoluble impurities, hot filter the solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Biological Activity and Signaling Pathways
The primary biological activity of 2,6-dimethyl-2,5-heptadien-4-one stems from its ability to act as a potent depletor of intracellular glutathione (GSH).[5][6] GSH is a critical antioxidant and plays a central role in cellular detoxification and redox signaling.
Glutathione Depletion
Phorone rapidly depletes GSH levels in various tissues, including the liver, kidney, and heart.[5] This depletion is thought to occur through the Michael addition of the sulfhydryl group of GSH to the α,β-unsaturated ketone moiety of phorone.
Induction of Oxidative Stress
The depletion of the cellular GSH pool disrupts the redox balance, leading to a state of oxidative stress. This can sensitize cells to other toxic insults and affect the function of various enzymes and proteins. For instance, phorone-induced GSH depletion has been shown to enhance the hepatotoxicity of certain chemicals.[6]
Putative Signaling Pathway
The depletion of glutathione by phorone can initiate a cascade of cellular events. While a complete, experimentally validated signaling pathway is not fully elucidated, a plausible pathway can be constructed based on the known effects of GSH depletion and oxidative stress.
Caption: Putative signaling pathway of phorone-induced cellular effects.
This proposed pathway illustrates that phorone's primary interaction is with glutathione, leading to its depletion. This, in turn, causes an imbalance in reactive oxygen species (ROS), resulting in oxidative stress. Downstream consequences of this oxidative stress include damage to mitochondrial membranes, alterations in the activity of various enzymes such as heme oxygenase, and a decrease in the binding capacity of glucocorticoid receptors.[4][7][8] Collectively, these effects contribute to overall cellular dysfunction and an increased susceptibility to other toxins.
Applications in Research
Due to its ability to reliably deplete intracellular GSH, 2,6-dimethyl-2,5-heptadien-4-one is a valuable tool for researchers studying the roles of glutathione in various cellular processes, including:
-
Drug Metabolism and Toxicology: Investigating the role of GSH in the detoxification of xenobiotics.[6]
-
Redox Biology: Studying the cellular responses to oxidative stress.
-
Cancer Research: Exploring the role of GSH in tumor cell survival and drug resistance.
Conclusion
2,6-Dimethyl-2,5-heptadien-4-one is a compound with well-defined chemical and physical properties. Its synthesis via the self-condensation of acetone is a classic example of aldol chemistry. From a biological perspective, its most significant characteristic is its potent ability to deplete intracellular glutathione, making it a valuable pharmacological tool for studying the multifaceted roles of GSH in cellular physiology and pathology. Further research is warranted to fully elucidate the intricate signaling pathways modulated by phorone-induced GSH depletion and to explore its potential therapeutic or toxicological implications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - An attempt at making Phorone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US8889914B2 - Method for producing isophorone - Google Patents [patents.google.com]
- 6. Phorone - Wikipedia [en.wikipedia.org]
- 7. 2,6-Dimethyl-2,5-heptadien-4-one | 504-20-1 | FD33562 [biosynth.com]
- 8. 2,6-Dimethyl-2,5-heptadien-4-one | 504-20-1 [chemicalbook.com]
